molecular formula C19H20N4O4S B2582257 2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide CAS No. 2380190-10-1

2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide

Cat. No.: B2582257
CAS No.: 2380190-10-1
M. Wt: 400.45
InChI Key: MESQVXHHGREOAR-UHFFFAOYSA-N
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Description

2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxy group, a benzodiazole ring, and an azetidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidine Group: The azetidine ring is introduced via a nucleophilic substitution reaction using an appropriate azetidine derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides and azetidines.

Scientific Research Applications

2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

    Esomeprazole: An enantiomer of omeprazole with similar pharmacological properties.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

Uniqueness

2-methoxy-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzamide is unique due to its combination of a benzodiazole ring, an azetidine sulfonyl group, and a methoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-methoxy-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-21-16-5-3-4-6-17(16)23(12)13-10-22(11-13)28(25,26)14-7-8-18(27-2)15(9-14)19(20)24/h3-9,13H,10-11H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQVXHHGREOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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